molecular formula C12H15ClN2O2 B3363758 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide CAS No. 1050883-77-6

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide

Cat. No.: B3363758
CAS No.: 1050883-77-6
M. Wt: 254.71 g/mol
InChI Key: VAUHMZRQSKDSOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

2,6-diethylphenylamine+chloroacetyl chloride2-chloro-N-[(2-ethylphenyl)carbamoyl]methylacetamide\text{2,6-diethylphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,6-diethylphenylamine+chloroacetyl chloride→2-chloro-N-[(2-ethylphenyl)carbamoyl]methylacetamide

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes the following steps:

  • Addition of 2,6-diethylphenylamine and chloroacetyl chloride to a reaction vessel.
  • Stirring and heating the mixture to the desired temperature.
  • Monitoring the reaction progress using analytical techniques such as gas chromatography.
  • Isolation and purification of the product through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of 2,6-diethylphenylamine and chloroacetic acid.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-diethylphenyl)acetamide
  • 2-chloro-N-(2-ethylphenyl)acetamide
  • 2-chloro-N-(2-methylphenyl)acetamide

Uniqueness

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-2-9-5-3-4-6-10(9)15-12(17)8-14-11(16)7-13/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUHMZRQSKDSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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